Msh, 2-tyr-alpha-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

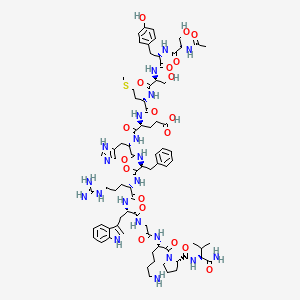

Msh, 2-tyr-alpha-, also known as Msh, 2-tyr-alpha-, is a useful research compound. Its molecular formula is C77H109N21O19S and its molecular weight is 1664.9 g/mol. The purity is usually 95%.

The exact mass of the compound Msh, 2-tyr-alpha- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Msh, 2-tyr-alpha- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Msh, 2-tyr-alpha- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Skin Protection and Tanning

The role of α-MSH in stimulating skin pigmentation has led to its proposed use in cosmetic applications for sunless tanning. By enhancing melanin production, α-MSH can potentially reduce the risk of skin cancer associated with UV exposure .

Cancer Treatment

Recent studies have shown that α-MSH and its analogs can have therapeutic effects in melanoma treatment:

- Radiolabeled α-MSH Peptides : These have been developed for imaging and treating melanoma. For instance, 64Cu-labeled α-MSH analogs have demonstrated effective targeting and imaging capabilities for melanoma tumors .

- Apoptosis Induction : Research indicates that α-MSH can induce apoptosis in melanoma cells through modulation of signaling pathways involving Erk1/2 and MITF .

Neurological Applications

α-MSH has been implicated in neuroprotection, particularly in conditions such as cerebral ischemia/reperfusion injury. Its neuroprotective properties suggest potential applications in treating neurodegenerative diseases .

Appetite Regulation

α-MSH acts as an appetite suppressor, making it a candidate for obesity treatment by modulating feeding behavior through the central nervous system .

Melanoma Imaging

A study utilized a novel cyclic α-MSH peptide radiolabeled with indium-111 (111In) to assess its effectiveness as an imaging probe for melanoma detection. Results indicated high receptor-binding affinity and significant tumor uptake, demonstrating its potential for clinical imaging applications .

Gene Regulation in Melanocytes

Research on the ceRNA networks involved in α-MSH-induced melanogenesis revealed that specific long non-coding RNAs (lncRNAs) are regulated by α-MSH treatment, impacting key genes involved in pigmentation processes like TYR (tyrosinase) expression .

Data Tables

Analyse Chemischer Reaktionen

Oxidation Reactions

The methionine residue (position 4) is susceptible to oxidation, forming methionine sulfoxide or sulfone derivatives under oxidative conditions . This reaction alters bioactivity and is monitored via LC-MS .

Iodination of Tyrosine Residues

The tyrosine residue at position 2 undergoes site-specific iodination to form 2-(3,5-diiodo-tyr)-alpha-MSH. Key conditions:

| Parameter | Value/Reagent |

|---|---|

| Iodination agent | Iodine (I₂) or N-iodosuccinimide |

| Solvent | Dimethylformamide (DMF) |

| Yield | ~80% (purified via HPLC) |

Metal Coordination Reactions

Msh, 2-tyr-alpha- derivatives form stable complexes with radiometals (e.g., ⁹⁹ᵐTc, ¹⁸⁸Re) for diagnostic/therapeutic applications :

-

Cyclization via Metal Coordination : Replaces disulfide bonds with thiolate-metal-thiolate bridges (e.g., ReO coordination) .

-

Stability Testing : Metal-peptide complexes withstand challenges from NaCl, Ca²⁺, and serum proteins (Table 1) .

Table 1: Stability of ⁹⁹ᵐTc/¹⁸⁸Re-Msh Complexes Under Challenges

| Challenge | ¹⁸⁸Re Complex Stability (%) | ⁹⁹ᵐTc Complex Stability (%) |

|---|---|---|

| 10 mM Cysteine (4h) | 99.9 | 95.0 |

| 10 mM DTPA (18h) | 98.4 | 94.4 |

| Serum (12h) | 99.9 | 99.9 |

Enzymatic Degradation

Msh, 2-tyr-alpha- undergoes proteolysis by endopeptidases targeting:

-

Arg-Trp (positions 8–9) : Cleavage site for trypsin-like enzymes .

-

Lys-Pro (positions 12–13) : Susceptible to proline-specific peptidases .

pH-Dependent Reactions

-

Acidic Conditions : Protonation of histidine (position 6) and arginine (position 8) alters tertiary structure .

-

Basic Conditions : Deprotonation of lysine (position 11) enhances solubility in aqueous buffers.

Crosslinking Reactions

The ε-amino group of lysine (position 11) participates in:

-

Schiff Base Formation : With aldehydes (e.g., glutaraldehyde).

-

Biotinylation : Conjugation with biotin-NHS esters for affinity tagging.

Reduction of Disulfide Bonds

Though Msh, 2-tyr-alpha- lacks native disulfide bonds, engineered cysteine variants (e.g., Cys⁴,¹⁰) form reversible S–S bridges under oxidative conditions .

Photochemical Reactions

The tryptophan (position 9) side chain undergoes UV-induced degradation, forming kynurenine derivatives. This is mitigated by storage in amber vials .

Solubility and Stability

| Property | Value/Condition |

|---|---|

| Solubility in DMF | >50 mg/mL |

| Stability in PBS | >48h at 4°C |

| Lyophilization | Retains >90% activity post-reconstitution |

Eigenschaften

CAS-Nummer |

75487-36-4 |

|---|---|

Molekularformel |

C77H109N21O19S |

Molekulargewicht |

1664.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H109N21O19S/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1 |

InChI-Schlüssel |

WHNFPRLDDSXQCL-UAZQEYIDSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |

Kanonische SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

Key on ui other cas no. |

75487-36-4 |

Sequenz |

SYSMEHFRWGKPV |

Synonyme |

(2-D-tyrosine)-alpha-MSH 2-Tyr-alpha-MSH 2-tyrosine-alpha-MSH 3,5-ditritiotyr(2)-alpha-MSH MSH, 2-Tyr-alpha- MSH, 2-tyrosine-alpha- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.